molecular formula C23H16O2 B14496657 (4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone CAS No. 63619-97-6

(4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone

Cat. No.: B14496657
CAS No.: 63619-97-6
M. Wt: 324.4 g/mol
InChI Key: HTNWXJOLAMOPLB-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone is an organic compound with the molecular formula C21H14O2 It is a derivative of benzophenone, where one phenyl group is substituted with a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone typically involves the condensation of 4-hydroxybenzophenone with 2-phenylnaphthalene under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzophenone derivatives.

    Reduction: Formation of 4-hydroxyphenyl alcohol derivatives.

    Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

(4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone: A similar compound with hydroxyl groups on both phenyl rings.

    (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: A derivative with an alkyne group.

Uniqueness

(4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone is unique due to the presence of the naphthyl group, which imparts distinct structural and electronic properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

63619-97-6

Molecular Formula

C23H16O2

Molecular Weight

324.4 g/mol

IUPAC Name

(4-hydroxyphenyl)-(2-phenylnaphthalen-1-yl)methanone

InChI

InChI=1S/C23H16O2/c24-19-13-10-18(11-14-19)23(25)22-20-9-5-4-8-17(20)12-15-21(22)16-6-2-1-3-7-16/h1-15,24H

InChI Key

HTNWXJOLAMOPLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)O

Origin of Product

United States

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